molecular formula C9H14FN5O B12558451 2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide CAS No. 142886-74-6

2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide

Cat. No.: B12558451
CAS No.: 142886-74-6
M. Wt: 227.24 g/mol
InChI Key: LZSSWAQLUHBGPN-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide is a chemical compound with the molecular formula C9H14FN5O It is known for its unique structure, which includes a pyrimidine ring substituted with fluorine and piperidine groups, as well as an oxide group

Preparation Methods

The synthesis of 2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide typically involves multiple steps. One common method includes the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups. This process converts 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The fluorine and piperidine groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

CAS No.

142886-74-6

Molecular Formula

C9H14FN5O

Molecular Weight

227.24 g/mol

IUPAC Name

5-fluoro-3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C9H14FN5O/c10-6-7(11)15(16)9(12)13-8(6)14-4-2-1-3-5-14/h12,16H,1-5,11H2

InChI Key

LZSSWAQLUHBGPN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2F)N)O

Origin of Product

United States

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